1-Benzoyl-3-phenyl-2-thiourea
Overview
Description
1-Benzoyl-3-phenyl-2-thiourea is an organosulfur compound with the molecular formula C14H12N2OS. It is a derivative of thiourea, where the hydrogen atoms are replaced by benzoyl and phenyl groups. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Mechanism of Action
Target of Action
1-Benzoyl-3-phenyl-2-thiourea (BPTU) has been studied for its antileishmanial properties . The primary target of BPTU is N-myristoyltransferase (NMT) , an enzyme in Leishmania major . NMT plays a crucial role in the life cycle of the parasite, making it a potential target for antileishmanial drugs .
Mode of Action
BPTU interacts with its target, NMT, through hydrophobic, π-stacking, and H-bond interactions . These interactions contribute to the binding of BPTU to NMT, thereby inhibiting the enzyme’s activity . The exact mechanism of this interaction and the resulting changes in the enzyme’s function are still under investigation .
Biochemical Pathways
The inhibition of nmt by bptu likely disrupts the life cycle ofLeishmania major, affecting the parasite’s survival and proliferation .
Pharmacokinetics
The compound’s effectiveness againstLeishmania major suggests that it has sufficient bioavailability to reach its target in the parasite .
Result of Action
The inhibition of NMT by BPTU disrupts the life cycle of Leishmania major, leading to decreased survival and proliferation of the parasite . This results in the compound’s antileishmanial effects .
Action Environment
The action of BPTU can be influenced by various environmental factors. For instance, a study found that BPTU’s ability to inhibit steel corrosion in a 1.0 M HCl solution was temperature-dependent . At higher temperatures, BPTU’s inhibitory effect decreased
Biochemical Analysis
Biochemical Properties
1-Benzoyl-3-phenyl-2-thiourea plays a significant role in biochemical reactions, particularly in the formation of transition metal complexes. These complexes are formed due to the compound’s enhanced ligating properties, which allow it to coordinate with metal ions. The interactions between this compound and biomolecules such as enzymes and proteins are crucial for its biological activity. For instance, it has been observed that thiourea derivatives, including this compound, can inhibit the activity of certain enzymes by binding to their active sites . This binding can lead to the formation of stable enzyme-inhibitor complexes, thereby modulating the enzyme’s activity.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiourea derivatives can affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. The binding interactions are often mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be attributed to the compound’s interaction with critical cellular components.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by enzymes such as flavin-containing monooxygenase (FMO). This enzyme catalyzes the oxidation of thiourea derivatives, leading to the formation of S-oxide and S,S-dioxide metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its biological activity, as it determines the accessibility of the compound to its target biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-phenyl-2-thiourea can be synthesized through the reaction of benzoyl chloride with phenylthiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows: [ \text{C6H5CONH2} + \text{C6H5NHC(S)NH2} \rightarrow \text{C6H5CONHC(S)NHC6H5} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The benzoyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or alcohols can be used for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Benzoyl-3-phenyl-2-thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: It exhibits antibacterial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has been studied for its anticancer properties and its ability to inhibit certain enzymes.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in plastics.
Comparison with Similar Compounds
1-Benzoyl-3-phenylurea: Similar structure but lacks the sulfur atom.
1-Phenyl-3-(2-thiazolyl)-2-thiourea: Contains a thiazole ring instead of a benzoyl group.
1-Benzyl-3-phenyl-2-thiourea: Contains a benzyl group instead of a benzoyl group.
Uniqueness: 1-Benzoyl-3-phenyl-2-thiourea is unique due to its combination of benzoyl and phenyl groups attached to the thiourea moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives. Its ability to form stable complexes with metal ions and its diverse range of applications in various fields highlight its significance in scientific research.
Properties
IUPAC Name |
N-(phenylcarbamothioyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHZQIIMGRLFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197723 | |
Record name | Urea, 1-benzoyl-3-phenyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4921-82-8 | |
Record name | N-[(Phenylamino)thioxomethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4921-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Phenyl-N-benzoylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4921-82-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, 1-benzoyl-3-phenyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzoyl-3-phenyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-PHENYL-N-BENZOYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAE2W88H3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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